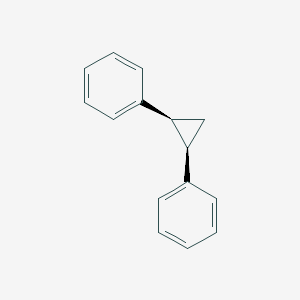
cis-1,2-Diphenylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-1,2-Diphenylcyclopropane is a useful research compound. Its molecular formula is C15H14 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Characteristics
Cis-1,2-Diphenylcyclopropane is characterized by its cyclopropane ring, which introduces strain and unique stereochemical properties. The compound exists in two stereoisomeric forms: cis and trans , with the cis form being of particular interest due to its distinct reactivity patterns.
Organic Synthesis
Stereoselective Reactions
this compound has been utilized in stereoselective synthesis reactions. The compound can undergo transformations that lead to the formation of various products, including 1,3-diphenylpropene and 1,3-diphenylpropane through stereoisomerization processes. Studies have shown that the reaction pathways can be influenced by the steric environment surrounding the cyclopropane ring, which affects the selectivity of the products formed .
Case Study: Oxidation Potentials
Research comparing the oxidation potentials of cis- and trans-1,2-diphenylcyclopropane has provided insights into their reactivity. The oxidation potentials were determined using three distinct techniques, revealing differences in their electrochemical behavior that can be exploited in synthetic applications .
Photochemistry
Photoisomerization
The compound has been studied for its photoisomerization properties. In particular, research demonstrated that when enclosed in specific hosts like octa acid (OA), this compound exhibits selective isomerization under light irradiation. This selectivity is attributed to the confined space affecting the energy landscape of the reaction .
Table 1: Photoisomerization Data
| Condition | Isomerization Selectivity | Observations |
|---|---|---|
| In OA Capsule | High | Predominantly forms a single isomer |
| In Isotropic Solution | Low | Mixture of isomers observed |
Material Science
Applications in Polymer Chemistry
this compound can serve as a building block for advanced materials. Its ability to undergo ring-opening reactions allows it to be incorporated into polymer networks. The resulting materials can exhibit enhanced mechanical properties and thermal stability due to the rigidity introduced by the cyclopropane structure .
Biological Applications
Potential in Drug Design
The unique structural features of this compound make it a candidate for drug design, particularly in developing compounds that require specific stereochemical configurations for biological activity. Research into its interactions with biological systems is ongoing, focusing on how its stereochemistry influences binding affinities and biological efficacy .
Propiedades
Número CAS |
1138-48-3 |
|---|---|
Fórmula molecular |
C15H14 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
[(1R,2S)-2-phenylcyclopropyl]benzene |
InChI |
InChI=1S/C15H14/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-,15+ |
Clave InChI |
ZSIYTDQNAOYUNE-GASCZTMLSA-N |
SMILES |
C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES isomérico |
C1[C@H]([C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
1138-48-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















